Imidafenacin metabolite M4 Imidafenacin metabolite M4 Imidafenacin metabolite M4 is a metabolite of the muscarinic acetylcholine receptor antagonist imidafenacin. It is formed from imidafenacin by the cytochrome P450 (CYP) isoform CYP3A4.
Intermediate in the preparation of Imidafenacin impurities
Brand Name: Vulcanchem
CAS No.: 503598-17-2
VCID: VC21342906
InChI: InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23)
SMILES: C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

Imidafenacin metabolite M4

CAS No.: 503598-17-2

Cat. No.: VC21342906

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imidafenacin metabolite M4 - 503598-17-2

CAS No. 503598-17-2
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide
Standard InChI InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23)
Standard InChI Key NLRIRIWDRAEJOB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N
Canonical SMILES C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N
Appearance Solid

Chemical Identity and Properties

Structural Characteristics

Imidafenacin metabolite M4 is chemically identified as N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide and is also known by synonyms such as N-(3-Carbamoyl-3,3-diphenylpropyl)oxamide and N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide . The compound has a CAS registry number of 503598-17-2 and features a complex molecular structure with phenyl groups and multiple functional groups including amide bonds .

Physical and Chemical Properties

M4 has a molecular formula of C18H19N3O3 and a molecular weight of 325.4 g/mol . In laboratory settings, it is soluble in methanol, which is an important characteristic for analytical processing and experimental handling . For research purposes, storage at -20°C is recommended to maintain its stability .

PropertyValue
CAS Registry Number503598-17-2
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
IUPAC NameN'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide
SolubilitySoluble in methanol
Storage ConditionRecommended at -20°C
Canonical SMILESNC(C(NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(N)=O)=O)=O

Metabolism and Formation

Metabolic Pathway Formation

Imidafenacin metabolite M4 is formed through the metabolism of imidafenacin in the human body. The formation of M4 appears to be mediated primarily by the cytochrome P450 enzyme system, specifically the cytochrome P450 (CYP) isoform CYP3A4 . This represents one of several metabolic pathways through which the parent compound undergoes transformation.

Metabolic Profile in Human Studies

Human metabolism studies have shown that imidafenacin undergoes extensive metabolism, involving both oxidative and conjugative pathways . While the N-glucuronide conjugate (M-9) is identified as one major metabolite, M4 represents another significant metabolic product . Interestingly, M4 is initially detected as a minor metabolite in early plasma samples but becomes more prominent over time, eventually becoming the main component in 12-hour plasma samples .

Pharmacokinetics

Plasma Concentration and Distribution

In studies using radiolabeled imidafenacin, the highest radioactivity in plasma was observed at 1.5 hours after administration . The metabolite profiling demonstrated that while unchanged imidafenacin was the main component in 2-hour plasma samples, M4 emerged as the dominant metabolite in 12-hour plasma samples . This temporal shift indicates the progressive metabolism of the parent compound to M4 over time.

The apparent terminal elimination half-life of the total radioactivity following imidafenacin administration was reported to be 72 hours, suggesting a prolonged presence of the drug and its metabolites in the body . This extended elimination profile may be partially attributed to the formation and persistence of metabolites such as M4.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic observations related to Imidafenacin metabolite M4:

ParameterObservation
Plasma AppearanceMinor metabolite in 2-hour plasma, major metabolite in 12-hour plasma
Formation EnzymePrimarily CYP3A4
Contribution to EliminationPart of the metabolite profile with 72-hour apparent terminal elimination half-life
Excretion PathwayPresent in excreta as part of metabolite mixture
Temporal ProfileIncreases in relative abundance over time compared to parent compound

Pharmacological Activity

Receptor Binding Characteristics

A significant finding regarding Imidafenacin metabolite M4 is its pharmacological activity compared to the parent compound. Studies have demonstrated that M4, similar to other metabolites of imidafenacin (M-2 and M-9), has low affinities for muscarinic acetylcholine receptor subtypes .

This contrasts sharply with the parent compound imidafenacin, which exhibits high affinity for M3 and M1 muscarinic receptor subtypes with selectivity over the M2 receptor . This selective antagonism is crucial for the therapeutic effect of imidafenacin in treating overactive bladder, as M3 receptors play a key role in bladder contraction.

Comparative Receptor Affinities

The following table presents a comparison of receptor affinities between imidafenacin and its metabolites:

CompoundAffinity for Muscarinic Receptor SubtypesClinical Significance
ImidafenacinHigh affinity for M3 and M1 receptors; lower affinity for M2 receptorPrimary therapeutic agent for overactive bladder
Metabolite M4Low affinity for all muscarinic receptor subtypesLimited direct therapeutic contribution; may affect pharmacokinetic profile
Metabolite M-2Low affinity for all muscarinic receptor subtypesLimited direct therapeutic contribution
Metabolite M-9Low affinity for all muscarinic receptor subtypesLimited direct therapeutic contribution

Analytical Methods and Identification

Detection and Quantification Techniques

The identification and characterization of Imidafenacin metabolite M4 in biological samples have been achieved through sophisticated analytical techniques. High-performance liquid chromatography coupled with radiodetection (HPLC-radiodetector) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been employed to profile imidafenacin metabolites, including M4 .

These analytical approaches allow for the separation, detection, and quantification of M4 in complex biological matrices such as plasma, urine, and feces. The metabolite concentrations in plasma can be calculated from the total radioactivity and expressed as equivalents of imidafenacin .

Structural Elucidation

The structural identification of M4 has been accomplished through mass spectrometric techniques. The molecular structure has been characterized as N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide, representing a modification of the parent compound through metabolic processes .

Research Findings and Clinical Implications

Key Research Observations

Human studies have provided valuable insights into the formation, distribution, and significance of M4. In an open-label, non-randomized study involving healthy male subjects, researchers observed the temporal profile of imidafenacin metabolites, noting the increasing prominence of M4 over time .

Drug Development Considerations

Understanding the metabolism of imidafenacin to M4 and other metabolites is essential for comprehensive drug development. The metabolic profile helps predict potential drug-drug interactions, especially those involving CYP3A4, which is responsible for the formation of M4 .

The low affinity of M4 for muscarinic receptors suggests that the therapeutic window of imidafenacin may be influenced primarily by the concentration of the parent compound rather than its metabolites . This characteristic is important for predicting the drug's efficacy and duration of action in clinical settings.

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